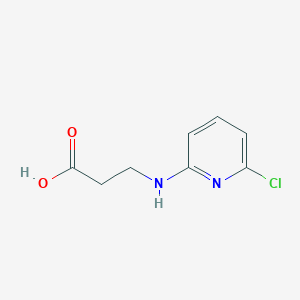

3-((6-Chloropyridin-2-yl)amino)propanoic acid

Description

Historical Context and Discovery Significance

The compound first gained attention in the early 2000s through systematic explorations of pyridine-based amino acids. Initial synthetic routes involved nucleophilic aromatic substitution reactions between 6-chloropyridine derivatives and β-alanine precursors. A 2018 EU-funded project at Kaunas University of Technology marked a turning point, demonstrating its utility in peptide synthesis and spurring renewed interest in heterocyclic amino acid derivatives.

Key milestones include:

Structural Significance in Heterocyclic Chemistry Research

The molecule's architecture combines three critical elements:

This unique combination allows predictable regioselectivity in substitution reactions while maintaining water solubility—a rare combination in heterocyclic systems. X-ray crystallography studies reveal a planar pyridine ring with the amino group adopting a pseudo-axial conformation relative to the carboxylic acid.

Position in Pyridine-Based Amino Acid Research Landscape

Comparative analysis with related structures highlights its distinctive properties:

The 6-chloro substitution pattern proves particularly valuable for directing metal-catalyzed cross-coupling reactions while maintaining the pyridine ring's aromatic stability.

Contemporary Research Significance and Applications

Recent advances have expanded its role across multiple domains:

Table 1: Current Research Applications

A 2024 study demonstrated its efficacy in stabilizing transient protein-protein interactions through simultaneous π-cation and hydrogen bonding. The carboxylic acid group enables facile conjugation to solid supports while maintaining the chloropyridine moiety's reactivity—a critical feature for combinatorial library development.

Ongoing investigations focus on:

- Modulating electron transport properties in organic semiconductors

- Developing bioorthogonal probes for real-time enzymatic monitoring

- Engineering metal-organic frameworks with pH-responsive behavior

The compound's versatility ensures its continued relevance as researchers seek multifunctional building blocks for next-generation chemical systems. Its balanced hydrophilicity/lipophilicity profile (logP ≈ 1.2) makes it particularly valuable in drug design applications requiring blood-brain barrier penetration.

Properties

IUPAC Name |

3-[(6-chloropyridin-2-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(11-6)10-5-4-8(12)13/h1-3H,4-5H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUQXLJLUUWXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Chloropyridin-2-yl)amino)propanoic acid typically involves the reaction of 6-chloropyridine-2-amine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide, to facilitate the reaction. The process can be summarized as follows:

Reaction of 6-chloropyridine-2-amine with acrylonitrile: This step forms an intermediate compound.

Hydrolysis of the intermediate: The intermediate is then hydrolyzed to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-((6-Chloropyridin-2-yl)amino)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

3-((6-Chloropyridin-2-yl)amino)propanoic acid serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in various catalytic processes and can undergo several chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield carboxylic acids or ketones using agents like potassium permanganate. |

| Reduction | Converts to different reduced forms using lithium aluminum hydride or sodium borohydride. |

| Substitution | Chlorine atom can be replaced with other functional groups through nucleophilic substitution. |

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Similar chloropyridine derivatives have shown significant antibacterial effects against various bacterial strains, suggesting that this compound may also possess similar efficacy.

- Antiviral Activity: Recent studies indicate potential inhibitory effects on viral proteases, particularly SARS-CoV-2, making it a candidate for antiviral drug development.

Case Study: Antiviral Activity Against SARS-CoV-2

A study demonstrated that chloropyridine derivatives exhibited IC50 values in the low micromolar range against SARS-CoV-2 protease, indicating potential for therapeutic application in treating COVID-19 .

Medicine

In medicinal chemistry, this compound is explored for its role in drug development:

- Design of Therapeutics: The compound's structure allows it to interact with specific enzymes and receptors, potentially leading to new therapeutic agents targeting various diseases.

Case Study: Antibacterial Efficacy

Research on chloropyridine-based compounds revealed that they could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 3-((6-Chloropyridin-2-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3-{[(6-Chloropyridin-3-yl)sulfonyl]amino}propanoic acid (CAS: 929974-15-2)

- Structure: Differs by a sulfonyl (-SO₂-) linker instead of a direct amino group.

- Impact : The sulfonyl group increases acidity (pKa ~1–2) and may enhance hydrogen-bonding interactions with target enzymes. However, this modification reduces membrane permeability compared to the parent compound .

- Molecular Weight : 280.50 g/mol (vs. 200.62 for the target compound).

2-Amino-3-(6-chloropyridin-3-yl)propanoic acid (CAS: 188916-07-6)

2-[(6-Bromo-2-chloro-3-pyridinyl)oxy]propanoic acid (CAS: 62805-01-0)

- Structure: Ether linkage replaces the amino group, with bromine and chlorine substituents.

- This compound showed moderate activity in protease inhibition assays but lower solubility than amino-linked analogues .

Bioactive Propanoic Acid Derivatives

P3: 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid

- Activity: Potent Furin inhibitor (IC₅₀ = 35 µM). The bromothiophene and thiazolidinone groups enhance π-π stacking and hydrophobic interactions with enzyme active sites.

- Comparison: The target compound lacks the thiazolidinone ring, likely reducing its potency against Furin but improving selectivity for other targets .

P7: 3-((4-Chlorophenyl)(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid

- Activity: Moderate Furin inhibition (IC₅₀ ~50–75 µM). The dimethylamino group introduces polarity, improving solubility but reducing cell permeability compared to the target compound .

Substituent Effects on Pharmacokinetics

*LogP values estimated using computational tools.

Key Findings and Implications

Substituent Position Matters : Positional isomerism (e.g., 2-yl vs. 3-yl chloropyridine) significantly alters steric interactions and target binding .

Linker Groups Influence Activity: Sulfonyl or ether linkers reduce basicity and membrane permeability compared to amino linkers .

Heterocyclic Additions Enhance Potency: Thiazolidinone or thiophene rings in analogues like P3 improve enzyme inhibition but may compromise selectivity .

Biological Activity

3-((6-Chloropyridin-2-yl)amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H9ClN2O2

Molecular Weight: 188.62 g/mol

IUPAC Name: this compound

The compound contains a chloropyridine moiety, which is known to enhance biological activity in various contexts, particularly in drug design.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antiviral Activity : Recent studies have indicated that compounds with similar structures exhibit inhibitory effects on SARS-CoV-2 protease, suggesting potential antiviral properties. For instance, related chloropyridinyl compounds demonstrated IC50 values in the low micromolar range against viral enzymes, indicating that this compound could also possess similar activities .

- Antibacterial Activity : Chloropyridine derivatives have shown significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported to be comparable to established antibiotics like ceftriaxone . Although specific data on this compound is limited, its structural similarity to known antibacterial agents suggests potential effectiveness.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in pathogens:

- Enzyme Inhibition : Similar compounds have been shown to inhibit viral proteases by forming covalent bonds with active site residues. This mechanism could be relevant for the antiviral activity of this compound against viral targets .

- Antibacterial Mechanisms : The presence of the chloropyridine group may enhance the compound's ability to penetrate bacterial membranes and disrupt metabolic processes, leading to bacterial cell death.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity Against SARS-CoV-2

A study focused on chloropyridine derivatives demonstrated that certain compounds exhibited significant antiviral activity by inhibiting the SARS-CoV-2 3CL protease. Compounds structurally related to this compound were tested in VeroE6 cells, showing EC50 values that suggest potential for therapeutic application .

Case Study: Antibacterial Efficacy

In another investigation, a series of chloropyridine-based compounds were tested against common bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, with some demonstrating MIC values comparable to standard antibiotics . While direct studies on this compound are lacking, its structural attributes suggest it may exhibit similar properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((6-Chloropyridin-2-yl)amino)propanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common approach involves condensation of 6-chloropyridin-2-amine with a β-amino acid derivative (e.g., tert-butyl 3-hydroxypropanoate) via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD), followed by hydrolysis under acidic conditions to yield the free carboxylic acid . Key parameters include maintaining anhydrous conditions during the Mitsunobu step and controlled hydrolysis (e.g., 7M methanolic ammonia) to prevent side reactions. Yield optimization typically requires stoichiometric control of reagents and purification via column chromatography.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the pyridine ring substitution pattern and propanoic acid backbone. For example, the chloro substituent on pyridine causes deshielding of adjacent protons (δ ~8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H] for : 215.02) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts from incomplete hydrolysis .

Q. How does the chloro substituent on the pyridine ring influence the compound’s reactivity?

- Methodological Answer : The electron-withdrawing chloro group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) under mild conditions (e.g., DMF, 60°C). However, steric hindrance at the 6-position may reduce reaction rates compared to unsubstituted pyridines .

Advanced Research Questions

Q. What strategies can address low solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer :

- Salt Formation : Convert to a dihydrochloride salt (e.g., using HCl in dioxane) to improve solubility .

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents to maintain stability in aqueous media .

Q. How can contradictory spectral data (e.g., unexpected -NMR shifts) be resolved during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Correlate proton-proton couplings and assign carbon environments to confirm regiochemistry. For example, NOESY can distinguish between ortho/para substitution on pyridine .

- X-ray Crystallography : Definitive structural confirmation resolves ambiguities in proton assignments or tautomeric forms .

- Control Experiments : Compare with spectra of analogous compounds (e.g., 3-((6-fluoropyridin-2-yl)amino)propanoic acid) to identify substituent effects .

Q. What are the implications of modifying the pyridine ring (e.g., replacing Cl with F) on biological activity?

- Methodological Answer : Fluorine substitution (smaller size, higher electronegativity) may enhance binding to targets like enzymes or receptors by altering electronic and steric profiles. For example, fluorinated analogs of pyridine-based amino acids show improved metabolic stability and receptor affinity in neurotransmitter studies . Comparative assays (e.g., enzyme inhibition IC) and molecular docking simulations are recommended to evaluate structure-activity relationships (SAR).

Q. How can synthetic byproducts (e.g., tert-butyl ester intermediates) be minimized during hydrolysis?

- Methodological Answer :

- Acid Catalysis : Use concentrated HCl (12M) in THF/water (1:1) at 50°C to ensure complete deprotection.

- Monitoring : Track reaction progress via TLC (silica, ethyl acetate/hexane) or in-situ IR spectroscopy (loss of ester carbonyl peak at ~1720 cm) .

- Workup : Neutralize with NaHCO and extract with ethyl acetate to remove unreacted starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.